molecular formula C7H10ClN3O3 B8061908 2-((5-Nitropyridin-2-yl)oxy)ethanamine hydrochloride

2-((5-Nitropyridin-2-yl)oxy)ethanamine hydrochloride

Cat. No.: B8061908
M. Wt: 219.62 g/mol
InChI Key: CMCJZPUCKFPSRZ-UHFFFAOYSA-N
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Description

2-((5-Nitropyridin-2-yl)oxy)ethanamine hydrochloride is a chemical compound that features a nitropyridine moiety linked to an ethanamine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Nitropyridin-2-yl)oxy)ethanamine hydrochloride typically involves the nitration of pyridine followed by etherification and amination steps. The general synthetic route can be summarized as follows:

    Nitration of Pyridine: Pyridine is nitrated using a nitrating agent such as nitric acid in the presence of sulfuric acid to yield 5-nitropyridine.

    Etherification: The 5-nitropyridine is then reacted with an appropriate alkylating agent, such as 2-chloroethanol, under basic conditions to form 2-((5-nitropyridin-2-yl)oxy)ethanol.

    Amination: The resulting 2-((5-nitropyridin-2-yl)oxy)ethanol is then subjected to amination using ammonia or an amine source to yield 2-((5-nitropyridin-2-yl)oxy)ethanamine.

    Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-((5-Nitropyridin-2-yl)oxy)ethanamine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The ethanamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-((5-Aminopyridin-2-yl)oxy)ethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-((5-Nitropyridin-2-yl)oxy)ethanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

    Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-((5-Nitropyridin-2-yl)oxy)ethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

    2-((5-Nitropyridin-2-yl)oxy)ethanol: Similar structure but lacks the ethanamine moiety.

    5-Nitropyridin-2-amine: Contains the nitropyridine moiety but lacks the ether linkage and ethanamine group.

    2-((5-Aminopyridin-2-yl)oxy)ethanamine: Reduction product of the target compound.

Uniqueness: 2-((5-Nitropyridin-2-yl)oxy)ethanamine hydrochloride is unique due to the presence of both a nitropyridine moiety and an ethanamine group linked via an ether bond. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(5-nitropyridin-2-yl)oxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.ClH/c8-3-4-13-7-2-1-6(5-9-7)10(11)12;/h1-2,5H,3-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCJZPUCKFPSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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